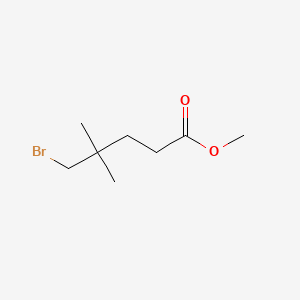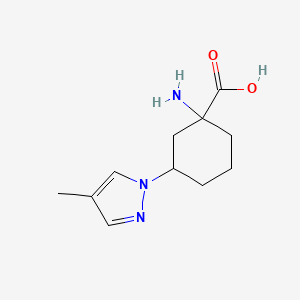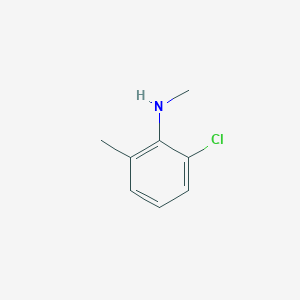
(2S)-3-amino-2-methylpropanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-amino-2-methylpropanenitrile hydrochloride: is an organic compound with the molecular formula C4H9ClN2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing (2S)-3-amino-2-methylpropanenitrile hydrochloride involves the nucleophilic substitution of a suitable precursor. For example, starting with a halogenated precursor like 2-chloro-3-methylpropanenitrile, the substitution reaction with ammonia or an amine can yield the desired product.
Reductive Amination: Another method involves the reductive amination of a suitable carbonyl compound. For instance, 2-methylpropanal can be reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride to form (2S)-3-amino-2-methylpropanenitrile, which can then be converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-3-amino-2-methylpropanenitrile hydrochloride can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitriles or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of chiral compounds and pharmaceuticals.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of enzyme inhibitors and other bioactive molecules.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-3-amino-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The nitrile group can also participate in chemical reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
(2S)-3-amino-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2S)-3-amino-2-methylpropanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(2S)-3-amino-2-methylpropylamine: Similar structure but with an additional amino group.
Uniqueness:
- The presence of the nitrile group in (2S)-3-amino-2-methylpropanenitrile hydrochloride provides unique reactivity and chemical properties compared to its analogs.
- The compound’s chiral nature allows for specific interactions with chiral biomolecules, making it valuable in the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
2866254-40-0 |
|---|---|
Molekularformel |
C4H9ClN2 |
Molekulargewicht |
120.58 g/mol |
IUPAC-Name |
(2S)-3-amino-2-methylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-4(2-5)3-6;/h4H,2,5H2,1H3;1H/t4-;/m0./s1 |
InChI-Schlüssel |
CIONCBKTSZPGCP-WCCKRBBISA-N |
Isomerische SMILES |
C[C@@H](CN)C#N.Cl |
Kanonische SMILES |
CC(CN)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13488753.png)
![N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13488763.png)







![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)

